molecular formula C18H16N2O6 B1671242 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione CAS No. 192820-78-3

5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione

Cat. No. B1671242
M. Wt: 356.3 g/mol
InChI Key: IBLWSLZYYZHSRG-UHFFFAOYSA-N
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Description

5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione is a compound with the CAS Number: 192820-78-3 . It is a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1) and exhibits activity against human pancreatic cancer in vitro and in vivo .


Chemical Reactions Analysis

This compound is a mechanism-based inhibitor of NQO1 . Its inactivation of NQO1 was found to be time- and concentration-dependent and required the presence of a pyridine nucleotide cofactor, indicating a need for metabolic activation .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, the available resources do not provide more specific information on the physical and chemical properties of this compound.

Scientific Research Applications

Mechanism-Based Inhibition of NQO1

ES936 has been characterized as a potent mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). The inhibition process by ES936 is time- and concentration-dependent, requiring metabolic activation. Through X-ray crystallography, ES936's unique orientation within the active site of NQO1 was identified, which, after enzymatic reduction, positions a reactive iminium species close to nucleophilic residues, leading to covalent modification of NQO1. This modification was confirmed by mass spectrometric analysis, highlighting ES936's potential as a tool for studying NQO1's role in cellular systems and in vivo (Winski et al., 2001).

Antitumor Activity Against Pancreatic Cancer

Another study focused on ES936's antitumor properties, especially against pancreatic cancer, identifying thioredoxin reductase as a potential target. ES936 demonstrated potent cytotoxicity in various pancreatic cancer cell lines, inducing caspase-dependent apoptosis without causing redox cycling or oxidative stress. Its efficacy was confirmed in vivo, showing significant tumor volume reduction in pancreatic tumor xenografts in mice, thereby indicating inhibition of thioredoxin reductase as a novel therapeutic strategy in pancreatic cancer treatment (Yan et al., 2009).

Photochromic and Fluorescent Properties

Research on asymmetric dihetarylethenes derived from 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene revealed photochromic and fluorescent properties in solution. This study suggests the potential of ES936 derivatives for applications in materials science, particularly in the development of new photo-responsive materials (Shepelenko et al., 2014).

Stimulating DNA Synthesis in HeLa Cells

An intriguing aspect of ES936's activity is its ability to stimulate DNA synthesis in HeLa cells independently of NQO1 inhibition. This effect, mediated through the p38 MAPK pathway, suggests ES936 influences cellular redox states and cell growth, indicating a complex biological activity that could have implications for cancer research and therapy (González-Aragón et al., 2010).

Development of Indolequinone-Based Anticancer Agents

Further investigations into the development of indolequinone-based anticancer agents have emphasized the role of ES936 derivatives in treating pancreatic cancer. These studies have explored the relationship between NQO1 inhibition and cytotoxicity, identifying compounds with potent antitumor activities in vivo and across various human cancer cell lines. This research underscores the potential of indolequinone derivatives as a basis for novel anticancer therapies (Siegel et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and various precautionary statements are provided .

properties

IUPAC Name

5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-10-13(9-26-12-6-4-11(5-7-12)20(23)24)16-17(19(10)2)14(21)8-15(25-3)18(16)22/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLWSLZYYZHSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172879
Record name ES-936
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione

CAS RN

192820-78-3
Record name ES-936
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192820783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ES-936
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name ES-936
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192820-78-3
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Record name ES-936
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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